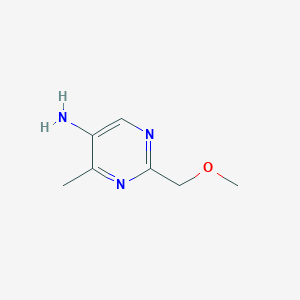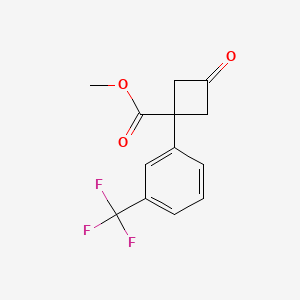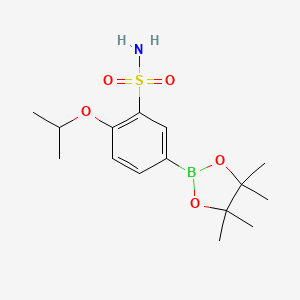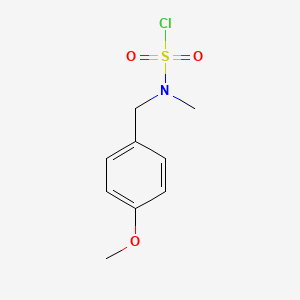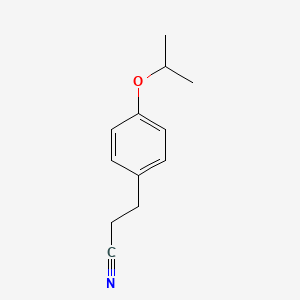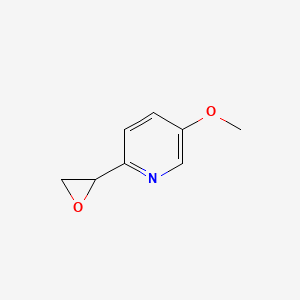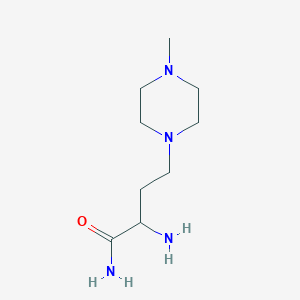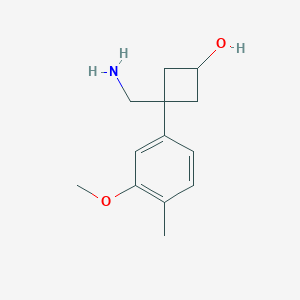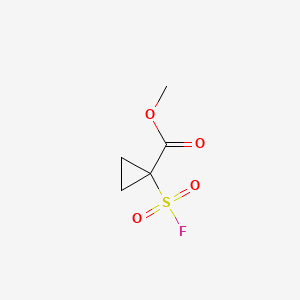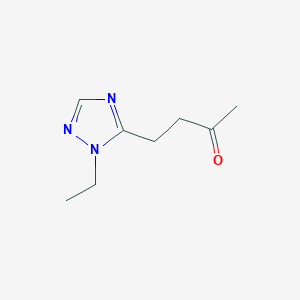![molecular formula C9H20N2O4 B13530564 tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)
tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate is a chemical compound with the molecular formula C10H22N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl group, which provides stability and resistance to hydrolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(aminomethyl)-1,3-dihydroxypropane. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles like halides, thiols; reactions often conducted in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
Uniqueness
tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate is unique due to its specific structure, which provides stability and resistance to hydrolysis. This makes it particularly useful in applications where stability is crucial, such as in drug synthesis and enzyme studies .
Properties
Molecular Formula |
C9H20N2O4 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
tert-butyl N-[1-amino-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C9H20N2O4/c1-8(2,3)15-7(14)11-9(4-10,5-12)6-13/h12-13H,4-6,10H2,1-3H3,(H,11,14) |
InChI Key |
ZUGQBQUAEKPWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


